N-(3-chloro-4-methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-11-5-6-14(10-15(11)19)21(4)27(24,25)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFVPZGUPOHROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is usually introduced by reacting a sulfonyl chloride with an amine. In this case, N-methylthiophene-3-sulfonamide can be prepared by reacting thiophene-3-sulfonyl chloride with methylamine.
Coupling Reactions: The final compound is obtained by coupling the pyrazole derivative with the sulfonamide intermediate. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Drug Discovery
N-(3-chloro-4-methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide has shown promise as a lead compound in the development of new pharmaceuticals. Its unique structural characteristics allow it to interact with various biological targets, making it suitable for further investigation in medicinal chemistry.
- Mechanism of Action : The compound's mechanism typically involves binding to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects against various diseases.
Biochemical Probes
This compound can serve as a biochemical probe in research settings, facilitating the study of biological processes at the molecular level. Its ability to interact with proteins and other biomolecules makes it valuable for understanding cellular mechanisms and pathways.
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound acts as a versatile building block for the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions, including oxidation, reduction, and substitution, enabling the creation of diverse derivatives with tailored properties.
Case Studies
Several studies have explored the applications of this compound:
Case Study 1: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. The study focused on its interaction with cellular pathways involved in tumor growth and proliferation.
Case Study 2: Antimicrobial Properties
Another investigation highlighted the antimicrobial potential of this compound against various pathogens. The study assessed its effectiveness in inhibiting bacterial growth and its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the sulfonamide group suggests potential interactions with proteins, while the pyrazole ring could engage in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-based heterocycles, which are widely explored for therapeutic applications. Below is a comparative analysis with structurally related molecules:
Structural and Functional Group Comparisons
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a compound that has attracted attention due to its diverse biological activities. This article reviews the available data on its synthesis, pharmacological properties, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 423.9 g/mol. It features a sulfonamide group, a pyrazole moiety, and a thiophene ring, which are known to contribute to its biological activity. The structure can be represented as follows:
Antiproliferative Effects
Recent studies have demonstrated that derivatives of pyrazole and sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, research on related pyrazole-4-sulfonamide derivatives indicated that they could inhibit the growth of U937 cells without exhibiting cytotoxic effects on healthy cells. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo Luminescent cell viability assay, demonstrating their potential as anticancer agents .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways associated with cell proliferation. For example, compounds with similar structures have been shown to inhibit protein glycation and exhibit antibacterial, antifungal, and anti-inflammatory properties . The presence of the sulfonamide group is particularly important for these activities, as it enhances solubility and bioavailability.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and thiophene rings can significantly affect the potency and selectivity of these compounds. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl at 3-position | Maintains activity against certain targets |
| Dimethyl substitutions | Can eliminate activity depending on position |
| Presence of halogens | May not significantly alter activity |
This information suggests that careful modification of the compound's structure can lead to enhanced therapeutic efficacy.
Case Studies
- Anticancer Activity : A study focused on various pyrazole derivatives found that certain modifications led to increased antiproliferative effects against breast cancer cell lines . These findings support further exploration into the optimization of this compound for cancer therapy.
- Inhibition of Quorum Sensing : Another investigation into thiophenesulfonamides revealed their potential as inhibitors of quorum sensing in Vibrio species. This suggests that this compound could also have applications in controlling bacterial infections by disrupting communication among bacterial populations .
Q & A
Basic Synthesis: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves coupling reactions between thiophene sulfonamide intermediates and pyrazole carbonyl derivatives. A general procedure includes:
- Step 1: Reacting a thiophene sulfonamide precursor (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) with a pyrazole carbonyl chloride in the presence of a base like K₂CO₃ in DMF at room temperature .
- Step 2: Purification via column chromatography or recrystallization.
Key starting materials often include ethyl esters or carbohydrazides, as described in analogous syntheses of thiophene-pyrazole hybrids .
Basic Characterization: Which spectroscopic methods confirm the compound’s structure?
Answer:
A combination of techniques is used:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and confirm sulfonamide/pyrazole connectivity .
- LC-MS: To determine molecular weight and purity, with fragmentation patterns aligning with the proposed structure .
- X-ray Crystallography: Resolves conformational details (e.g., dihedral angles between thiophene and pyrazole rings) .
Advanced Synthesis: How can flow chemistry optimize the synthesis?
Answer:
Flow systems enhance reproducibility and scalability:
- Parameter Control: Precise regulation of reaction time, temperature, and reagent stoichiometry minimizes side reactions .
- Design of Experiments (DoE): Statistical modeling identifies optimal conditions (e.g., reagent ratios, flow rates) while reducing trial runs .
- Example: Omura-Sharma-Swern oxidation protocols in flow systems improve yield for diazo intermediates .
Advanced Data Analysis: How to resolve contradictions between NMR and crystallographic data?
Answer:
- Complementary Techniques: Use rotational spectroscopy or computational modeling (DFT) to reconcile discrepancies in bond lengths or torsional angles observed in NMR vs. X-ray data .
- Dynamic Effects: NMR captures solution-state conformations, while X-ray shows solid-state packing; molecular dynamics simulations bridge these differences .
Advanced SAR: How to design analogs to explore structure-activity relationships?
Answer:
- Pyrazole Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 3,5-positions to assess steric/electronic effects on target binding .
- Thiophene Sulfonamide Tweaks: Vary methyl or chloro substituents on the phenyl ring to probe hydrophobic interactions .
- Biological Testing: Compare inhibition constants (Ki) in kinase assays to correlate structural changes with activity .
Advanced Isotopic Labeling: What methods synthesize deuterated analogs for pharmacokinetic studies?
Answer:
- Deuterium Incorporation: Replace specific hydrogens (e.g., methyl groups) using deuterated reagents (e.g., CD₃I) during alkylation steps .
- Example: Octa-deuterated JD5037, a sulfonamide analog, was synthesized via stepwise deuteration of precursor intermediates .
Advanced Experimental Design: How to apply DoE in synthesis optimization?
Answer:
- Variable Screening: Use factorial designs to test factors like temperature (40–100°C), solvent polarity (DMF vs. THF), and base concentration .
- Response Surface Methodology (RSM): Models nonlinear relationships between variables (e.g., reagent stoichiometry) and yield .
Advanced Biological Testing: What assays assess kinase inhibition activity?
Answer:
- In Vitro Kinase Assays: Measure IC₅₀ values using recombinant kinases (e.g., MET kinase) and ATP-competitive substrates .
- Cellular Models: Test antiproliferative effects in cancer cell lines with Western blotting to monitor downstream signaling (e.g., phosphorylation of ERK/AKT) .
Advanced Crystallography: How does X-ray analysis confirm molecular conformation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
